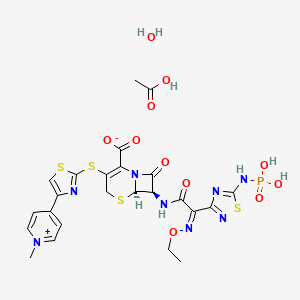![molecular formula C16H15N3O2 B1663122 4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one CAS No. 112127-66-9](/img/structure/B1663122.png)
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one
Descripción general
Descripción
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPDPH, and it is a pyridazinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MPDPH is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain inflammatory mediators, which can help reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
MPDPH has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and improve cognitive function. It has also been shown to have antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPDPH in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to fully understand its potential applications.
Direcciones Futuras
For research could include studying its potential as an anti-inflammatory agent, exploring its antipsychotic effects, and investigating its potential as a therapeutic agent for other diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects.
Aplicaciones Científicas De Investigación
MPDPH has been the subject of scientific research due to its potential applications in various fields. One of the applications of MPDPH is in the field of medicinal chemistry, where it has been studied for its potential as an antipsychotic drug. This compound has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
112127-66-9 |
|---|---|
Nombre del producto |
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
4-methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H15N3O2/c1-11-10-15(21)17-18-16(11)12-2-4-13(5-3-12)19-8-6-14(20)7-9-19/h2-9,11H,10H2,1H3,(H,17,21) |
Clave InChI |
OOTPDLYEDHRWNL-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CC(=O)C=C3 |
SMILES canónico |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CC(=O)C=C3 |
Sinónimos |
SKF-95654; 4,5-Dihydro-5-methyl-6-(4-(4-oxo-1(4H)-Pyridinyl)phenyl)-3(2H)-Pyridazinone; 4-Methyl-3-[4-(4-oxopyridin-1-yl)phenyl]-4,5-dihydro-1H-pyridazin-6-one |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

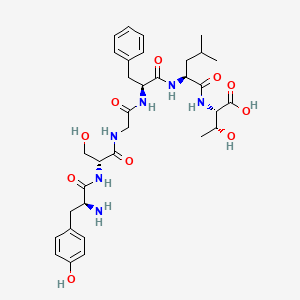
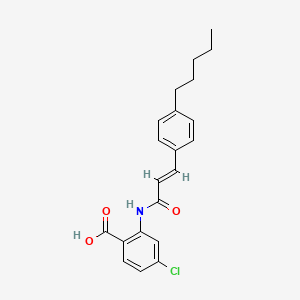
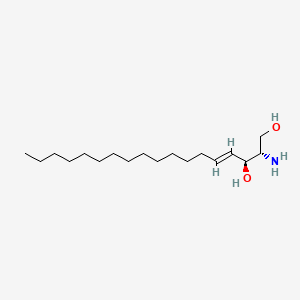
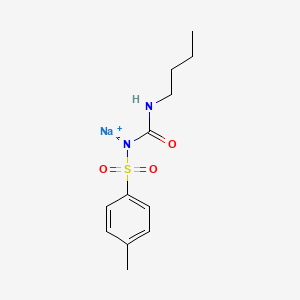
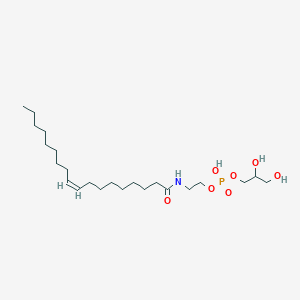
![Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B1663052.png)
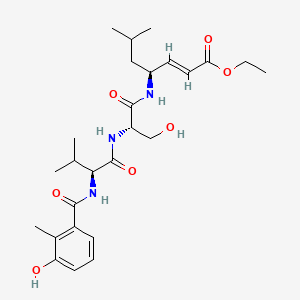
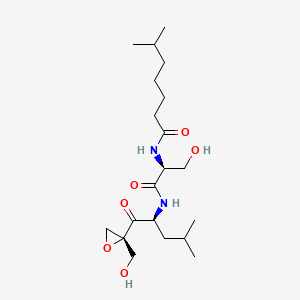
![2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1663056.png)
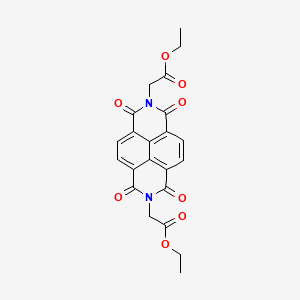
![(9Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide](/img/structure/B1663058.png)
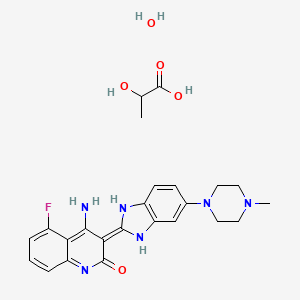
![N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide](/img/structure/B1663060.png)
